DBCO-PEG8-acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DBCO-PEG8-acid is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Applications De Recherche Scientifique

Chemical Properties and Structure

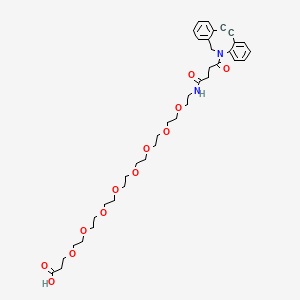

DBCO-PEG8-acid consists of a dibenzocyclooctyne functional group linked to an eight-unit polyethylene glycol chain, ending with a carboxylic acid group. This configuration enhances its solubility and reactivity while providing a stable platform for further chemical modifications. The molecular weight of this compound is approximately 728.8 g/mol, with a purity of 98% .

Bioconjugation Applications

Site-Specific Labeling

this compound is primarily employed in bioorthogonal click chemistry for site-specific labeling of biomolecules. It reacts with azide-functionalized compounds through a copper-free reaction, enabling the attachment of various labels, such as fluorescent dyes or therapeutic agents, to proteins or nucleic acids. This precise labeling is essential for studying biomolecular interactions and cellular processes .

Protein Engineering

In protein engineering, this compound facilitates the attachment of functional groups to proteins, allowing researchers to investigate protein structure and function more effectively. This application is crucial for developing stable and well-defined protein conjugates that can be used in therapeutic contexts .

Drug Delivery Systems

Antibody-Drug Conjugates (ADCs)

this compound plays a significant role in the formulation of antibody-drug conjugates, which are designed to selectively deliver cytotoxic agents to cancer cells. By attaching drugs to antibodies via this compound linkers, researchers can enhance the specificity and efficacy of treatments while minimizing systemic toxicity .

Nanoparticle Functionalization

The compound is also utilized for functionalizing nanoparticles in drug delivery systems. The hydrophilic PEG chain improves the biocompatibility and solubility of nanoparticles, while the DBCO group enables further modification with azide-containing drugs or targeting moieties .

Imaging Applications

This compound is employed in imaging techniques where it assists in tagging biological molecules or cells with imaging agents. This capability aids in tracking and visualizing cellular processes both in vivo and in vitro, providing valuable insights into biological mechanisms .

Diagnostic Applications

In diagnostics, this compound is used in assays and sensors that require precise and stable conjugation for accurate detection and measurement. Its ability to form stable linkages with biomolecules makes it an essential component in developing reliable diagnostic tools .

Case Study 1: Development of Targeted Drug Delivery Systems

A study demonstrated the successful application of this compound in constructing a targeted drug delivery system using ADCs. The researchers attached a cytotoxic drug to an antibody via this compound linkers, resulting in enhanced targeting capabilities against cancer cells while reducing off-target effects. The stability and efficiency of the drug conjugation were confirmed through various assays .

Case Study 2: Imaging Biomolecules

In another study focused on imaging applications, researchers utilized this compound to label specific proteins within live cells. By attaching fluorescent dyes through click chemistry, they successfully visualized protein dynamics in real-time, providing insights into cellular mechanisms that could inform therapeutic strategies .

Analyse Des Réactions Chimiques

Copper-Free Click Chemistry with Azides

The DBCO group is known for its rapid and selective reaction with azides via copper-free click chemistry . This reaction creates stable triazole linkages . This bioorthogonal reaction ensures minimal interference with biological systems, which makes DBCO ideal for conjugating biomolecules like proteins, peptides, and nucleic acids .

Key Features of DBCO-Azide Reaction:

-

Bioorthogonal nature allows conjugation in living systems without interfering with native biological functions

Amide Bond Formation with Amines

The carboxylic acid group of DBCO-PEG8-acid can react with primary amine groups in the presence of activators to form a stable amide bond . Suitable activators include EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), DCC (dicyclohexylcarbodiimide), and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) .

Use as a Linker in Antibody-Drug Conjugates (ADCs)

This compound exhibits biological activity because of its role as a linker in the development of antibody-drug conjugates. It facilitates the selective attachment of cytotoxic agents to antibodies, enhancing the targeting capabilities of therapeutic modalities while reducing off-target toxicity . The PEG chain improves the pharmacokinetics and bioavailability of conjugated drugs.

Functional Group Versatility

This compound's combination of copper-free click chemistry capabilities and enhanced solubility from the PEG component makes it suited for drug delivery applications.

Comparison of this compound with Similar Compounds

Protection Strategies for DBCO

DBCO can undergo an inactivating rearrangement under strongly acidic conditions . Copper(I) can protect DBCO from acid-mediated rearrangement during acidic peptide cleavage, enabling direct production of DBCO synthetic peptides . (MeCN)4CuBF4 can protect cyclooctynes from reacting with azides .

Propriétés

Formule moléculaire |

C38H52N2O12 |

|---|---|

Poids moléculaire |

728.84 |

Nom IUPAC |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C38H52N2O12/c41-36(11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40)39-14-16-46-18-20-48-22-24-50-26-28-52-30-29-51-27-25-49-23-21-47-19-17-45-15-13-38(43)44/h1-8H,11-31H2,(H,39,41)(H,43,44) |

Clé InChI |

RDPHILIVZGITGY-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DBCO-PEG8-acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.